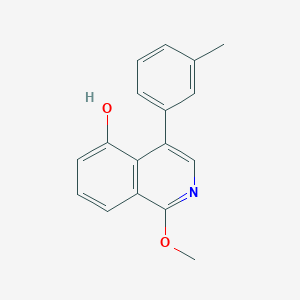
1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol is an aromatic compound with the molecular formula C17H15NO2 and a molecular weight of 265.30 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities. The presence of both methoxy and hydroxyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method ensures the formation of the isoquinoline core with the desired substituents.
Chemical Reactions Analysis
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-Methoxy-4-(m-tolyl)isoquinolin-5-ol can be compared with other isoquinoline derivatives, such as:
1-Methoxyisoquinoline: Lacks the m-tolyl and hydroxyl groups, resulting in different chemical properties and biological activities.
4-Hydroxyisoquinoline: Lacks the methoxy and m-tolyl groups, leading to variations in reactivity and applications.
1-Methoxy-4-phenylisoquinoline:
The uniqueness of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
656233-87-3 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-methoxy-4-(3-methylphenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C17H15NO2/c1-11-5-3-6-12(9-11)14-10-18-17(20-2)13-7-4-8-15(19)16(13)14/h3-10,19H,1-2H3 |
InChI Key |
YOMHHXQRKPGQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


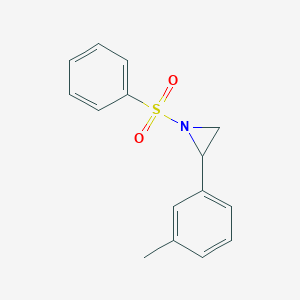

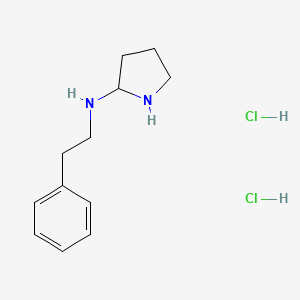
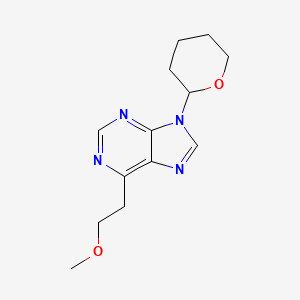
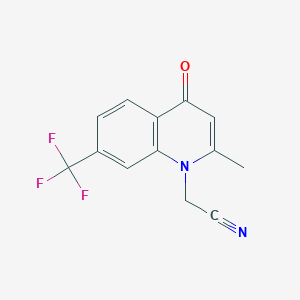

![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)


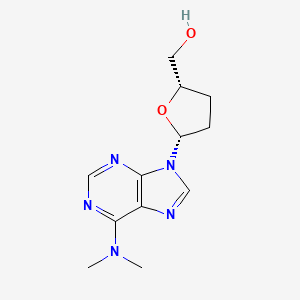
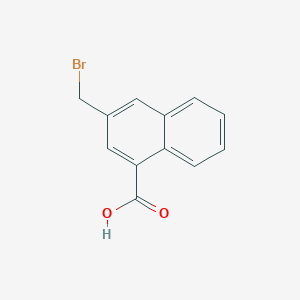
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
